molecular formula C15H10N4O B3807385 3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B3807385
M. Wt: 262.27 g/mol
InChI Key: GMPCEBMBFUPEPM-UHFFFAOYSA-N
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Description

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that combines an indole moiety with a pyridine ring through an oxadiazole linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of an indole derivative with a pyridine carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s indole moiety allows it to interact with various biological targets, while the oxadiazole ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of indole and pyridine rings through an oxadiazole linkage makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c1-2-8-16-13(5-1)15-18-14(19-20-15)11-4-3-6-12-10(11)7-9-17-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPCEBMBFUPEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 2
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3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 3
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3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 4
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3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 5
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3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Reactant of Route 6
3-(1H-indol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

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